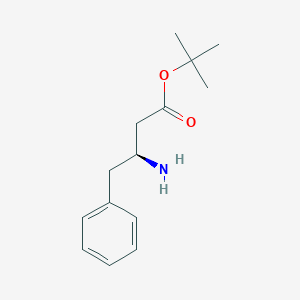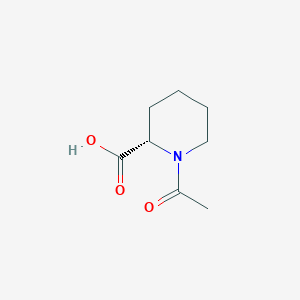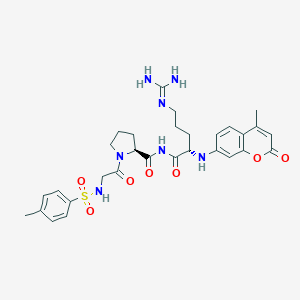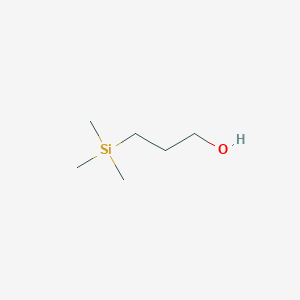![molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8](/img/structure/B47095.png)
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, also known as MBIC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MBIC is a yellow solid that is soluble in organic solvents and is commonly used as a building block in organic synthesis.
作用機序
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the activity of bacterial RNA polymerase, an enzyme involved in transcription.
生化学的および生理学的効果
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a variety of potential applications in different fields of science. However, there are also some limitations to its use. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. One potential area of study is the development of new antibiotics based on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. Another area of research is the investigation of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has the potential to lead to new discoveries in the fields of medicine, biology, and chemistry.
科学的研究の応用
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of science. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
115577-33-8 |
|---|---|
製品名 |
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
2-methyl-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-5H,1H3,(H,10,11) |
InChIキー |
RRUXUSZQBIKFAP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
正規SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
同義語 |
1H-Benzimidazole-4-carboxaldehyde,2-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

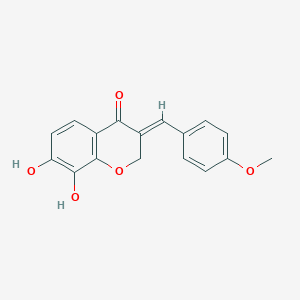
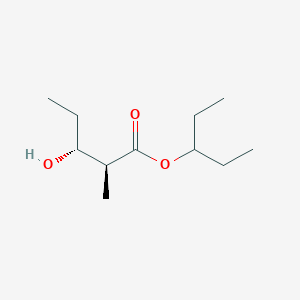
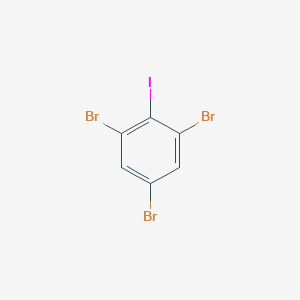
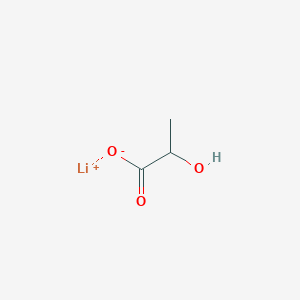
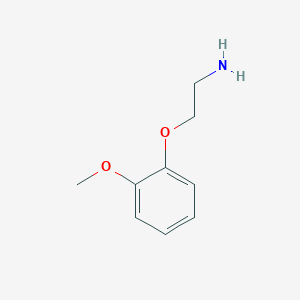
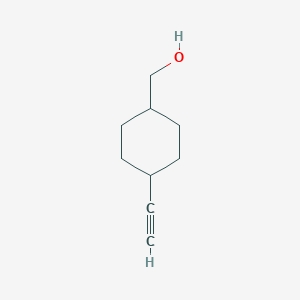
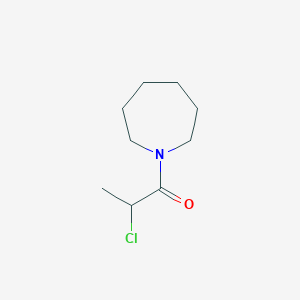
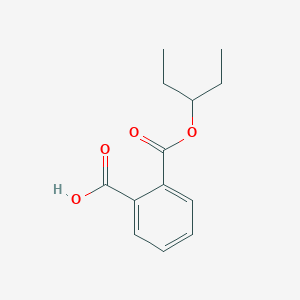
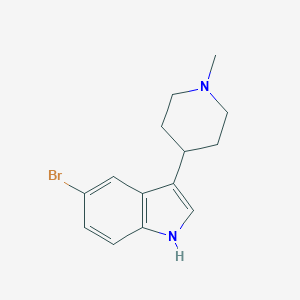
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
